![molecular formula C17H19ClO4 B4969698 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4969698.png)
2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene is a chemical compound that belongs to the class of aryl ether derivatives. It is commonly known as SR-57227A and is a selective agonist for the serotonin 5-HT3 receptor. This compound has been widely studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene involves its binding to the serotonin 5-HT3 receptor, which leads to the activation of the receptor and the subsequent opening of an ion channel. This results in the influx of cations such as sodium and calcium into the cell, which leads to depolarization and the generation of an action potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene are largely mediated by its interaction with the serotonin 5-HT3 receptor. Activation of this receptor has been shown to have a variety of effects on the central and peripheral nervous systems, including the regulation of nausea and vomiting, pain perception, anxiety, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene in lab experiments is its high potency and selectivity for the serotonin 5-HT3 receptor. This makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in some experiments.
Orientations Futures
There are many potential future directions for research on 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene. One area of interest is the development of new drugs that target the serotonin 5-HT3 receptor for the treatment of various disorders, including nausea and vomiting, anxiety, and pain. Another potential direction is the study of the effects of this compound on other receptors and ion channels, which may provide new insights into its mechanism of action and potential therapeutic uses. Additionally, there is ongoing research into the synthesis and optimization of new analogs of this compound with improved potency and selectivity for the serotonin 5-HT3 receptor.
Méthodes De Synthèse
The synthesis of 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene involves the reaction of 2,6-dimethoxyphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chlorophenol in the presence of a catalyst such as palladium on carbon to yield the final product.
Applications De Recherche Scientifique
2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent and selective agonist for the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that is widely expressed in the central and peripheral nervous systems. This receptor is involved in a variety of physiological processes, including nausea and vomiting, anxiety, and pain perception.
Propriétés
IUPAC Name |
2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-19-15-8-4-9-16(20-2)17(15)22-11-5-10-21-14-7-3-6-13(18)12-14/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMPFLZRWPHOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Chlorophenoxy)propoxy]-1,3-dimethoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4969620.png)
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4969622.png)
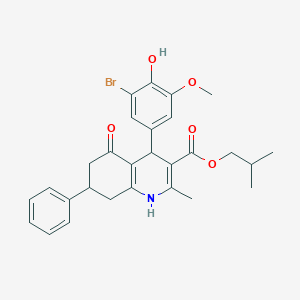
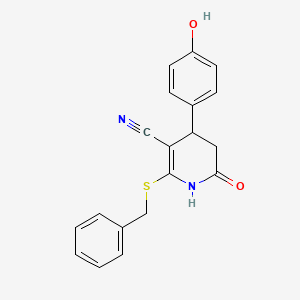
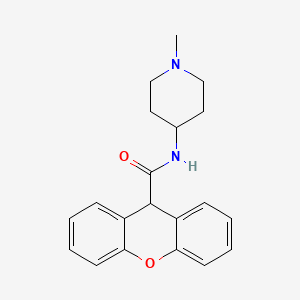
![2-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B4969665.png)
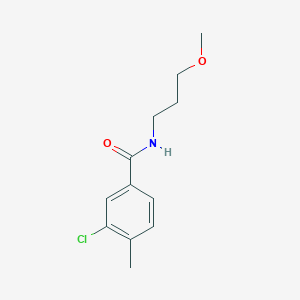

![N-(4-acetylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4969705.png)
![(3,4-dimethoxyphenyl)[(4-isopropenyl-1-cyclohexen-1-yl)methyl]amine](/img/structure/B4969710.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B4969715.png)
![2-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4969731.png)
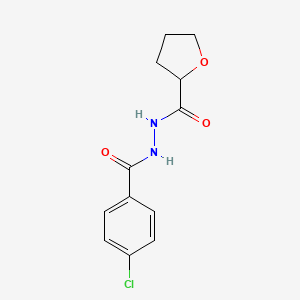
![methyl 4-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}benzoate](/img/structure/B4969740.png)